Dibutyl terephthalate

Catalog No.
S525933
CAS No.
1962-75-0
M.F
C16H22O4
M. Wt
278.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl terephthalate

CAS Number

1962-75-0

Product Name

Dibutyl terephthalate

IUPAC Name

dibutyl benzene-1,4-dicarboxylate

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

LQLQDKBJAIILIQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

Solubility

Soluble in DMSO

Synonyms

Dibutyl terephthalate

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

Description

The exact mass of the compound Dibutyl terephthalate is 278.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6349. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Liquid Crystal Research:

DBT possesses some liquid crystalline properties. Researchers have investigated its suitability in the development of new liquid crystal (LC) phases for applications in displays and photonic devices. However, DBT shows less desirable properties compared to other commonly used LC materials [].

Reference Material in Environmental Studies:

Due to its presence in some consumer products, DBT can be a target compound in environmental monitoring. Researchers might utilize DBT as a reference standard when analyzing environmental samples for the presence of phthalate esters, a class of chemicals to which DBT belongs [].

Studies on Phthalate Ester Metabolism:

DBT can be used as a substrate to study the metabolic pathways of phthalate esters in biological systems. Researchers might employ DBT to understand how organisms break down and eliminate these chemicals [].

Dibutyl terephthalate is an organic compound with the chemical formula C16H22O4C_{16}H_{22}O_{4} and a molecular weight of approximately 278.34 g/mol. It is classified as a diester of terephthalic acid, specifically the dibutyl ester. The compound appears as a colorless to light yellow liquid and is known for its low volatility and high thermal stability . Its structure consists of two butyl groups attached to a terephthalate moiety, which contributes to its properties as a plasticizer in various applications.

  • Toxicity: DBT is considered to have low acute toxicity. However, prolonged exposure can cause skin irritation and eye damage.
  • Flammability: DBT has a flash point of 171 °C [] and is classified as a combustible liquid.
  • Reactivity: DBT is relatively stable but can react with strong acids or bases to undergo hydrolysis [].
, primarily involving esterification and alcoholysis processes. The general reaction for the synthesis of dibutyl terephthalate can be represented as follows:

Terephthalic Acid+2n ButanolDibutyl Terephthalate+2H2O\text{Terephthalic Acid}+2\text{n Butanol}\rightarrow \text{Dibutyl Terephthalate}+2\text{H}_2\text{O}

This reaction typically occurs in the presence of an acid catalyst to facilitate the esterification process. Additionally, dibutyl terephthalate can be produced via the alcoholysis of polyethylene terephthalate, where n-butanol reacts with the polymer to yield dibutyl terephthalate and ethylene glycol .

Research on the biological activity of dibutyl terephthalate indicates that it may exhibit various toxicological effects. Studies have shown that dibutyl terephthalate can disrupt endocrine functions and has potential reproductive toxicity in animal models. Its metabolites have been linked to adverse health effects, prompting regulatory scrutiny regarding its use in consumer products .

Dibutyl terephthalate can be synthesized through multiple methods:

  • Direct Esterification: This method involves reacting terephthalic acid with n-butanol in the presence of an acid catalyst, typically at elevated temperatures to drive off water formed during the reaction.
  • Transesterification: In this process, dimethyl terephthalate is reacted with n-butanol, often using a transesterification catalyst such as tetraisopropoxy titanate. This method allows for more controlled synthesis and can yield higher purity products .
  • Alcoholysis of Polyethylene Terephthalate: This method utilizes waste polyethylene terephthalate as a feedstock, reacting it with n-butanol under catalytic conditions to produce dibutyl terephthalate and ethylene glycol .

Dibutyl terephthalate is primarily used as a plasticizer in various polymer formulations, enhancing flexibility and durability. Its applications include:

  • Polyvinyl Chloride (PVC): Used to improve flexibility and processability.
  • Coatings and Adhesives: Enhances the performance characteristics of coatings.
  • Textiles: Acts as a softening agent in textile manufacturing.
  • Sealants: Improves elasticity and adhesion properties in sealants.

Studies on dibutyl terephthalate's interactions focus on its compatibility with various polymers and its effect on their mechanical properties. Research indicates that the inclusion of dibutyl terephthalate in polymer blends can significantly enhance flexibility while maintaining tensile strength . Furthermore, interactions with other plasticizers have been explored to optimize performance characteristics in specific applications.

Dibutyl terephthalate shares similarities with other diesters and plasticizers. Here are some comparable compounds:

Compound NameChemical FormulaPrimary Use
Diethyl TerephthalateC12H14O4C_{12}H_{14}O_{4}Plasticizer
Diisobutyl TerephthalateC16H30O4C_{16}H_{30}O_{4}Plasticizer
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Intermediate for synthesis
Dicyclohexyl TerephthalateC20H30O4C_{20}H_{30}O_{4}Plasticizer

Uniqueness of Dibutyl Terephthalate:

  • Dibutyl terephthalate stands out due to its favorable balance of low volatility and high compatibility with various polymers, making it particularly effective for applications requiring enhanced flexibility without compromising thermal stability.
  • Its lower toxicity compared to some other plasticizers also makes it a preferred choice in certain consumer products.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

5.5

Exact Mass

278.1518

LogP

5.53 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O6SH6VN97

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 14 of 15 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1962-75-0

Wikipedia

Dibutyl terephthalate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

General Manufacturing Information

All other basic organic chemical manufacturing
1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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